molecular formula C37H56O3 B1263647 2-Hexaprenyl-6-methoxy-1,4-benzoquinol

2-Hexaprenyl-6-methoxy-1,4-benzoquinol

Cat. No. B1263647
M. Wt: 548.8 g/mol
InChI Key: ZAGWHOPYPMUKOK-FRICUITQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

All-trans-6-methoxy-2-hexaprenylhydroquinone is a polyprenylhydroquinone in which the polyprenyl substituent is hexaprenyl at C-2;  an additional methoxy group is also present at C-6. It is a 2-methoxy-6-all-trans-polyprenylhydroquinone and a member of hydroquinones.

Scientific Research Applications

Scientific Research Applications of 2-Hexaprenyl-6-methoxy-1,4-benzoquinol

Dimerization and Structural Studies

  • Dimerization reactions involving similar benzoquinone structures have been studied, revealing the formation of complex compounds like tetrahydroxanthen and dihydro-oxepin derivatives. These studies provide insights into the chemical behavior and potential applications of benzoquinone derivatives in synthesizing new organic compounds with specific properties (Jurd et al., 1979).

Biological Activities and Biosynthesis

  • Benzoquinones like 2-Hexaprenyl-6-methoxy-1,4-benzoquinol are noted for their biological activities. Studies on similar compounds have outlined their presence in plants and their roles in biological processes. For instance, primin, a related compound, is known for its dermatitis-inducing properties and its biosynthesis has been explored in detail (Horper & Marner, 1996).

Role in Ubiquinone Biosynthesis

  • Compounds like 2-Hexaprenyl-6-methoxy-1,4-benzoquinol have been identified as precursors in the biosynthesis of ubiquinones, essential molecules in cellular energy processes. Their role has been demonstrated in various organisms, shedding light on their importance in biochemistry and potential therapeutic applications (Law et al., 1970).

Microwave-Mediated Synthesis

  • Advanced synthetic techniques have been employed to create benzoquinone derivatives, paving the way for the production of natural compounds and potential drug candidates. These methods showcase the relevance of such compounds in chemical synthesis and drug discovery (Davis et al., 2005).

properties

Product Name

2-Hexaprenyl-6-methoxy-1,4-benzoquinol

Molecular Formula

C37H56O3

Molecular Weight

548.8 g/mol

IUPAC Name

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-6-methoxybenzene-1,4-diol

InChI

InChI=1S/C37H56O3/c1-28(2)14-9-15-29(3)16-10-17-30(4)18-11-19-31(5)20-12-21-32(6)22-13-23-33(7)24-25-34-26-35(38)27-36(40-8)37(34)39/h14,16,18,20,22,24,26-27,38-39H,9-13,15,17,19,21,23,25H2,1-8H3/b29-16+,30-18+,31-20+,32-22+,33-24+

InChI Key

ZAGWHOPYPMUKOK-FRICUITQSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)O)OC)O)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)O)OC)O)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hexaprenyl-6-methoxy-1,4-benzoquinol
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2-Hexaprenyl-6-methoxy-1,4-benzoquinol
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2-Hexaprenyl-6-methoxy-1,4-benzoquinol
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Reactant of Route 5
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Reactant of Route 6
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